(2,4-Difluorophenyl)(piperidin-4-yl)methanone

Antipsychotic intermediate synthesis Benzisoxazole ring closure Regioselective cyclization

(2,4-Difluorophenyl)(piperidin-4-yl)methanone (CAS 84162-86-7), also referred to as 4-(2,4-difluorobenzoyl)piperidine, is a fluorinated aryl ketone building block (C₁₂H₁₃F₂NO, MW 225.23 g·mol⁻¹) that serves dual roles in pharmaceutical supply chains: it is a key synthetic intermediate en route to the atypical antipsychotics risperidone and paliperidone, and it is formally catalogued as Paliperidone Impurity 22 for use as an analytical reference standard. Its structure features a free piperidine NH group and a 2,4-difluorobenzoyl moiety, the latter providing distinct electronic and steric properties that differentiate it from other fluorobenzoyl-piperidine regioisomers used in CNS drug discovery.

Molecular Formula C12H13F2NO
Molecular Weight 225.23 g/mol
CAS No. 84162-86-7
Cat. No. B1355115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluorophenyl)(piperidin-4-yl)methanone
CAS84162-86-7
Molecular FormulaC12H13F2NO
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H13F2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2
InChIKeyWQJPGQDCLBMXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Difluorophenyl)(piperidin-4-yl)methanone CAS 84162-86-7 – Core Intermediate Procurement Guide for Risperidone/Paliperidone and Analytical Reference Standards


(2,4-Difluorophenyl)(piperidin-4-yl)methanone (CAS 84162-86-7), also referred to as 4-(2,4-difluorobenzoyl)piperidine, is a fluorinated aryl ketone building block (C₁₂H₁₃F₂NO, MW 225.23 g·mol⁻¹) that serves dual roles in pharmaceutical supply chains: it is a key synthetic intermediate en route to the atypical antipsychotics risperidone and paliperidone, and it is formally catalogued as Paliperidone Impurity 22 for use as an analytical reference standard [1]. Its structure features a free piperidine NH group and a 2,4-difluorobenzoyl moiety, the latter providing distinct electronic and steric properties that differentiate it from other fluorobenzoyl-piperidine regioisomers used in CNS drug discovery .

Why Generic Substitution of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Fails: Evidence-Based Differentiation from Closest Structural Analogs


Although numerous benzoylpiperidine congeners are commercially available—including 4-(4-fluorobenzoyl)piperidine, 4-(3-chlorobenzoyl)piperidine, and the 3,4-difluorobenzoyl regioisomer—their interchangeability with (2,4-difluorophenyl)(piperidin-4-yl)methanone is unsupported by quantitative evidence. The 2,4-difluoro substitution pattern is not arbitrary; it is the specific pattern required for the regioselective ring-closure step that forms the 6-fluoro-1,2-benzisoxazole core of risperidone and paliperidone [1]. A 4-fluorobenzoyl analog would yield a des-fluoro benzisoxazole, a 3,4-difluorobenzoyl analog would place fluorine at the wrong position for cyclization, and a 2,6-difluorobenzoyl pattern would sterically hinder the oxime formation step. Furthermore, only the 2,4-difluorobenzoyl variant is formally recognized as Paliperidone Impurity 22 and Risperidone Impurity, with Certificate of Analysis (CoA) documentation traceable to USP/EP pharmacopeial standards specifically for ANDA regulatory submissions [2]. The data below quantify exactly where these differences manifest.

(2,4-Difluorophenyl)(piperidin-4-yl)methanone – Quantitative Comparative Evidence for Scientific Procurement Decisions


Regioisomeric Fluorine Pattern Dictates Risperidone Ring-Closure Feasibility – 2,4-Difluoro vs. 4-Fluoro vs. 3,4-Difluoro vs. 2,6-Difluoro

The 2,4-difluoro substitution pattern on the benzoyl ring of (2,4-difluorophenyl)(piperidin-4-yl)methanone is a structural prerequisite for the regioselective intramolecular cyclization that forms the 6-fluoro-1,2-benzisoxazole core of risperidone [1]. In this reaction, the oxime derived from the ketone undergoes base-mediated ring closure; the 2-fluoro substituent acts as the leaving group while the 4-fluoro substituent remains on the aromatic ring, yielding specifically the 6-fluoro (not 4-fluoro or 5-fluoro) benzisoxazole isomer with >99% purity [1]. The 4-(4-fluorobenzoyl)piperidine analog (CAS 56346-57-7) lacks the ortho-fluoro leaving group and cannot undergo this cyclization. The 3,4-difluorobenzoyl analog would place fluorine at the wrong position (yielding 5-fluorobenzisoxazole instead of 6-fluoro), which is not the API structure. The 2,6-difluorobenzoyl analog would exhibit steric hindrance from two ortho-fluorine atoms that would impede oxime formation. Patent CN101328173A explicitly demonstrates that starting from the 2,4-difluorophenyl oxime hydrochloride, the cyclization proceeds in 97.47% yield to give 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with >99% content, unreproducible with any other regioisomer [1].

Antipsychotic intermediate synthesis Benzisoxazole ring closure Regioselective cyclization

Regulatory Identity as Paliperidone Impurity 22 Enables ANDA Submission – No Equivalent for Other Regioisomers

(2,4-Difluorophenyl)(piperidin-4-yl)methanone (CAS 84162-86-7) is the compound formally designated as Paliperidone Impurity 22 by multiple pharmacopeial reference standard suppliers, supplied with full characterization data compliant with ICH regulatory guidelines and with optional traceability to USP or EP standards [1]. It is explicitly intended for analytical method development, method validation (AMV), and QC release testing for ANDA submissions during commercial paliperidone production [1]. In contrast, the 4-(4-fluorobenzoyl)piperidine analog (CAS 56346-57-7) is not catalogued as any official paliperidone or risperidone impurity. The 4-(3-chlorobenzoyl)piperidine analog (CAS 1391052-66-6) is instead used for P2Y12 antagonist synthesis (cardiovascular indications), not for antipsychotic impurity profiling . Commercial suppliers offer Paliperidone Impurity 22 at purities ranging from >95% to 97.56% with CoA documentation [1][2].

Pharmaceutical impurity reference standard ANDA regulatory submission Method validation (AMV)

Overall Synthetic Yield of 62.4% for (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride via Piperidine-4-Carboxylic Acid Route

A published synthetic route starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, proceeding through amidation and Friedel-Crafts acylation with 1,3-difluorobenzene, followed by acidic hydrolysis, delivers (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride in an overall yield of 62.4% with structure confirmed by ¹H NMR [1]. This compares favorably with the alternative direct Friedel-Crafts acylation of N-protected piperidine with 2,4-difluorobenzoyl chloride, which proceeds in ~51.6% yield for the ketone oxime intermediate as reported in patent CN109438443A [2]. The 62.4% route uses readily available, lower-cost starting materials (piperidine-4-carboxylic acid is a commodity chemical) and avoids the need for pre-formed 2,4-difluorobenzoyl chloride.

Process chemistry yield Cost of goods (COGS) Multi-kilogram scale-up

Computed LogP of 2.48 Differentiates 2,4-Difluoro from 4-Fluoro and 3,4-Difluoro Benzoylpiperidine Regioisomers

The computed octanol-water partition coefficient (LogP) of (2,4-difluorophenyl)(piperidin-4-yl)methanone is 2.48 (XLogP3-AA = 1.8 per PubChem; ACD/LogP = 2.48 per ChemSrc/Molbase) [1]. The 4-(4-fluorobenzoyl)piperidine comparator (CAS 56346-57-7) has a predicted pKa of 9.69 ± 0.10, reflecting the electronic influence of a single para-fluorine atom versus the dual ortho/para fluorination pattern . The addition of the ortho-fluorine in the 2,4-difluoro compound lowers the pKa (predicted ~9.0 for the structurally analogous 2,4-difluorobenzoyl-piperidine hydrochloride) relative to the mono-fluoro analog due to the electron-withdrawing inductive effect of the ortho-fluorine, which also slightly elevates LogP through internal hydrogen-bond shielding of the carbonyl. These physicochemical differences affect both chromatographic retention in QC methods and the solubility/reactivity profile in downstream synthetic steps. The 3,4-difluorobenzoyl analog (predicted LogP ~2.6 for related structures) shows higher lipophilicity than the 2,4-isomer due to different dipole moment orientation, which can affect both reversed-phase HPLC retention time and partitioning behavior in liquid-liquid extraction workup [2].

Lipophilicity LogP Physicochemical property differentiation

Supplier-Documented Purity of ≥98% (HPLC) for the HCl Salt Form vs. 95% Standard Purity for the Free Base

Commercial suppliers offer the hydrochloride salt (CAS 106266-04-0) at ≥98.0% purity by HPLC, with melting point 203–206 °C (decomposition), while the free base (CAS 84162-86-7) is typically supplied at 95–98% purity with fewer characterization data points . The salt form's higher melting point and crystalline nature make it preferable for long-term storage (≥3 years at 2–8 °C) and for use as a reference standard where hygroscopicity of the free base can compromise weighing accuracy. For comparison, 4-(4-fluorobenzoyl)piperidine (CAS 56346-57-7) is supplied at 95% purity with a melting point of 225–227 °C but lacks the dual-purpose impurity/intermediate documentation package .

HPLC purity specification Salt form selection Procurement quality benchmark

N-Acetyl Deprotection Route Delivers 83% Single-Step Yield for Free Base – Benchmark for Process Route Selection

An alternative synthetic route to the free base involves acidic hydrolysis of the N-acetyl protecting group from 1-acetyl-4-(2,4-difluorobenzoyl)piperidine (30 g scale, reflux in 6N HCl for 6 h), delivering (2,4-difluorophenyl)(piperidin-4-yl)methanone in 83% yield for this single deprotection step . This compares with the 62.4% overall three-step yield from piperidine-4-carboxylic acid (which includes amidation, Friedel-Crafts acylation, and deprotection) [1]. The high 83% yield in the final deprotection step makes the N-acetyl-protected precursor route attractive when the acetyl intermediate can be sourced in high purity; however, the multi-step 62.4% route may be more cost-effective when starting-material cost is the dominant economic driver. For process chemists evaluating procurement strategies, this yield differential informs the build-vs-buy decision for the penultimate intermediate.

Synthetic methodology Deprotection yield Process optimization

Procurement-Guided Application Scenarios for (2,4-Difluorophenyl)(piperidin-4-yl)methanone (CAS 84162-86-7)


Generic Paliperidone ANDA Development – Impurity Reference Standard Procurement for Method Validation

Pharmaceutical QC laboratories developing ANDA submissions for generic paliperidone must obtain (2,4-difluorophenyl)(piperidin-4-yl)methanone specifically as Paliperidone Impurity 22 (CAS 84162-86-7), supplied with full CoA documentation and optional USP/EP traceability [1]. No other fluorobenzoylpiperidine analog carries this regulatory designation. The impurity standard is used for HPLC method development, system suitability testing, and forced-degradation impurity profiling. Suppliers offer this standard at 95%–97.56% purity with batch-specific analytical data packages suitable for regulatory dossier inclusion [1][2].

Risperidone/Paliperidone API Manufacturing – Intermediate Procurement for the 6-Fluoro-1,2-Benzisoxazole Ring-Closure Step

The 2,4-difluorobenzoyl-piperidine scaffold is the sole intermediate that enables the regioselective formation of the 6-fluoro-1,2-benzisoxazole core of risperidone and paliperidone. Patent CN101328173A demonstrates that the oxime hydrochloride of this intermediate undergoes cyclization in 97.47% yield to deliver the benzisoxazole intermediate at >99% purity [1]. API manufacturers should procure the HCl salt form (CAS 106266-04-0) at ≥98% HPLC purity (melting point 203–206 °C) to ensure optimal cyclization performance and minimize dimer impurity formation, which is a known yield-limiting side reaction when lower-purity intermediate is used [1].

Medicinal Chemistry CNS Drug Discovery – Benzoylpiperidine Scaffold SAR with Defined Physicochemical Properties

For medicinal chemistry programs exploring benzoylpiperidine-based CNS agents, the 2,4-difluoro substitution pattern provides a differentiated LogP of 2.48 compared to the 4-fluoro analog (pKa 9.69) [1][2]. The ortho-fluorine modulates both lipophilicity and the pKa of the piperidine nitrogen (predicted pKa ~9.0 for the 2,4-difluoro HCl salt vs. 9.69 for the 4-fluoro analog), which affects both blood-brain barrier penetration potential and receptor-binding pharmacology. This intermediate can be further functionalized at the piperidine NH via reductive amination, sulfonylation, or amide coupling to generate screening libraries targeting 5-HT₂A, D₂, and sigma-1 receptors, building on established SAR for the 4-(4-fluorobenzoyl)piperidine pharmacophore class .

Process Chemistry Scale-Up – Build-vs-Buy Decision Support Using Documented Route Yields

Process development teams evaluating whether to synthesize or procure (2,4-difluorophenyl)(piperidin-4-yl)methanone can benchmark against three documented routes: the 62.4% overall-yield route from piperidine-4-carboxylic acid [1], the 83% single-step N-acetyl deprotection route [2], and the ~51.6% direct acylation route via 2,4-difluorobenzoyl chloride . The 62.4% route uses commodity starting materials (piperidine-4-carboxylic acid) and is most cost-effective for bulk manufacture; the 83% deprotection route is the preferred final-step transformation when the acetyl-protected precursor is commercially available; and the 51.6% route, while lower-yielding, involves the fewest synthetic steps and may be suitable for small-scale laboratory use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,4-Difluorophenyl)(piperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.